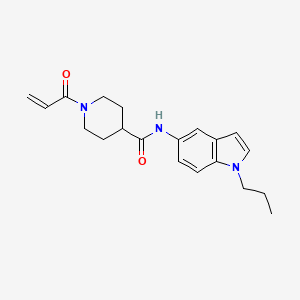
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C20H25N3O2 and a molecular weight of 339.439. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a prop-2-enoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of 1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Indole and Piperidine Rings: The indole and piperidine rings are coupled through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Prop-2-enoyl Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using nucleophiles like amines or thiols.
Addition: The prop-2-enoyl group can participate in addition reactions, such as Michael addition, with nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The prop-2-enoyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Prop-2-enoyl-N-pyrimidin-5-ylpiperidine-4-carboxamide: This compound has a pyrimidine ring instead of an indole ring, which may result in different biological activities and applications.
1-(prop-2-enoyl)piperidine-4-carboxylic acid: This compound lacks the indole moiety and has different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, which can result in unique biological activities and applications.
特性
IUPAC Name |
1-prop-2-enoyl-N-(1-propylindol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-10-22-11-9-16-14-17(5-6-18(16)22)21-20(25)15-7-12-23(13-8-15)19(24)4-2/h4-6,9,11,14-15H,2-3,7-8,10,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLDOFAKPJOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














